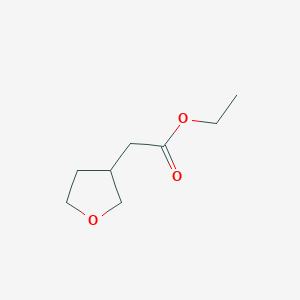
Quinuclidine-4-carboxylic acid
Vue d'ensemble
Description
Quinuclidine-4-carboxylic acid is an organic compound with the molecular formula C8H13NO2 . It has an average mass of 155.194 Da and a monoisotopic mass of 155.094635 Da . It is also known by other names such as 1-Azabicyclo[2.2.2]octane-4-carboxylic acid .
Synthesis Analysis
This compound can be synthesized from isatin with acetone in the presence of an alkali . Another method involves a three-component synthesis based on the Doebner Hydrogen-Transfer Reaction . The synthesis of 4-aminoquinuclidine from this compound has also been reported .
Molecular Structure Analysis
The molecular structure of this compound comprises a carboxyl functional group, CO2H, attached to a quinuclidine ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxyl group a basic trigonal shape .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of 4-aminoquinuclidine and its derivatives . It can also participate in the Doebner reaction for catalyzing cascade reactions .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 155.194 Da . It is a solid at room temperature . More specific physical and chemical properties were not found in the retrieved sources.
Applications De Recherche Scientifique
Antimalarial and Antiarrhythmic Applications
Quinuclidine-4-carboxylic acid and its analogs, prepared through specific reactions involving quinuclidine-2-carboxaldehyde or its alkyl ester counterparts, exhibit promising antimalarial and antiarrhythmic properties. This synthesis process highlights the compound's potential in developing treatments for these conditions (Grossberg, 2013).
Synthesis of Enantiomerically Pure Forms
The preparation of enantiomerically pure (R)-quinuclidine-2-carboxylic acid demonstrates the compound's versatility in chemical synthesis. This process involves a seven-step synthesis from d-mannitol, showcasing its applicability in creating specific enantiomers for research and development purposes (Etayo et al., 2008).
Crystal and Molecular Structure Studies
Quinuclidine betaine, forming complexes with p-hydroxybenzoic acid, illustrates the compound's ability to engage in intricate molecular structures. These studies, using X-ray diffraction, DFT, FTIR, and NMR methods, provide insights into the compound's interactions and hydrogen bonding, relevant for understanding molecular assemblies and designing new materials (Dega-Szafran, Katrusiak, & Szafran, 2010).
Photoredox Catalysis in Carbohydrate Chemistry
The use of quinuclidine as a hydrogen atom transfer mediator in photoredox catalysis demonstrates its application in site- and stereoselective C-H alkylation reactions of carbohydrates. This highlights its role in selective organic transformations, offering a pathway to intricate molecular synthesis with potential implications in drug development and synthetic chemistry (Dimakos et al., 2019).
Spectroscopic and Structural Analyses
Research on the structures formed by quinuclidine and various acids (e.g., 3,5-dinitrobenzoic acid) through spectroscopic methods reveals detailed insights into molecular interactions and the nature of hydrogen bonding. These studies not only contribute to the fundamental understanding of chemical interactions but also to the design of molecular structures with specific properties (Chantrapromma et al., 2004).
Assessing Inductive Effects
Investigations into the inductive effects of substituents on quinuclidines using molecular electrostatic potential offer valuable insights into the electronic properties of molecules. This research supports the development of compounds with tailored electronic characteristics, beneficial in various chemical and pharmaceutical applications (Suresh et al., 2008).
Antimuscarinic Properties
Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives exhibit high affinities for muscarinic M3 receptors, indicating their potential as muscarinic receptor antagonists. This research outlines the compound's therapeutic prospects, particularly for conditions such as overactive bladder, demonstrating the pharmaceutical relevance of quinuclidine derivatives (Naito et al., 2005).
Mécanisme D'action
Mode of Action
The exact mode of action of Quinuclidine-4-carboxylic acid is currently unknown due to the lack of specific studies on this compound. As a carboxylic acid derivative, it may interact with its targets through mechanisms common to other carboxylic acids .
Biochemical Pathways
Carboxylic acids are known to play key roles in various biochemical processes, including energy production and signal transduction
Pharmacokinetics
As a carboxylic acid, it is expected to have certain common characteristics such as being soluble in water and potentially undergoing metabolism in the liver . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the ionization state of carboxylic acids, potentially influencing their absorption and distribution . Additionally, temperature and storage conditions can impact the stability of the compound .
Safety and Hazards
Quinuclidine-4-carboxylic acid hydrochloride, a related compound, has been classified as potentially harmful if swallowed or in contact with skin . It can cause skin irritation and serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-1-4-9(5-2-8)6-3-8/h1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLDHNFTITERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548666 | |
| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55022-88-3 | |
| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

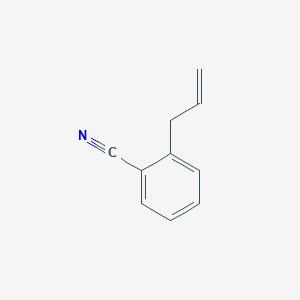
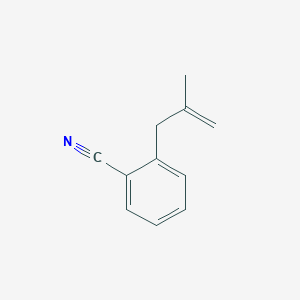
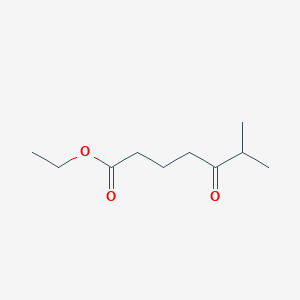

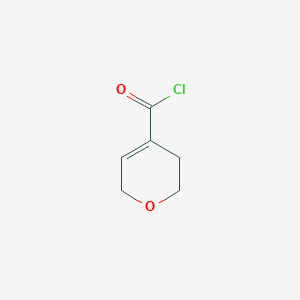
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)
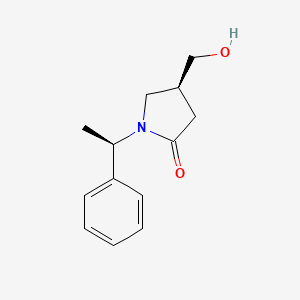

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)
![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)
![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)

